molecular formula C16H23FN2O4S2 B2467013 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1235101-37-7

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No. B2467013
CAS RN: 1235101-37-7
M. Wt: 390.49
InChI Key: YWEVDOBBSOZRAI-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H23FN2O4S2 and its molecular weight is 390.49. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Development

Research highlights the potential of N-alkylated arylsulfonamide derivatives, such as N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide, in the design of selective ligands for receptors like 5-HT7. These compounds show promise for the treatment of CNS disorders due to their distinct antidepressant-like and pro-cognitive properties, emphasizing the polypharmacological approach to complex diseases treatment (Canale et al., 2016).

Synthesis Methodologies

The compound's structure has been leveraged in the development of novel synthesis methodologies, including automated one-step radiosynthesis for radioligands like [(18)F]FCWAY, offering improvements in yield and purity. This underscores the compound's utility in facilitating streamlined synthesis processes for research and clinical study purposes (Vuong et al., 2007).

Structural Studies

Structural characterization of related compounds, employing techniques such as X-ray diffraction and DFT calculations, provides insights into the geometrical optimization and potential interaction mechanisms of this compound derivatives. These studies are crucial for understanding the compound's behavior and interaction with biological targets, facilitating the design of more effective therapeutic agents (Mphahlele & Maluleka, 2021).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S2/c17-15-3-1-2-14(10-15)12-24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)16-4-5-16/h1-3,10,13,16,18H,4-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEVDOBBSOZRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.